Ethoxy(ethoxycarbonyl)phosphinic acid

Description

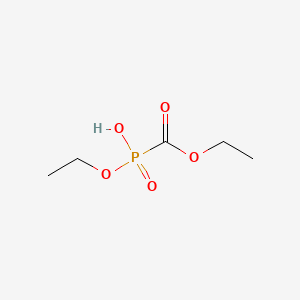

Ethoxy(ethoxycarbonyl)phosphinic acid is a phosphinic acid derivative characterized by an ethoxy group (-OCH₂CH₃) and an ethoxycarbonyl moiety (-COOCH₂CH₃) attached to the phosphorus center. Its structure (Figure 1) distinguishes it from phosphonic acids, as it retains only one hydroxyl (-OH) group on phosphorus, with the remaining bonds occupied by organic substituents .

Structure

3D Structure

Properties

IUPAC Name |

ethoxy(ethoxycarbonyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O5P/c1-3-9-5(6)11(7,8)10-4-2/h3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHYGCUMKFRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)P(=O)(O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993093 | |

| Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72305-10-3, 72304-94-0 | |

| Record name | Ethoxy(ethoxycarbonyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHOXY(ETHOXYCARBONYL)PHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PMH3X6SZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxy(ethoxycarbonyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with a phosphinic acid derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethoxy(ethoxycarbonyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

Ethoxy(ethoxycarbonyl)phosphinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of ethoxy(ethoxycarbonyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Phosphinic acids with varying substituents exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations :

- Bulky substituents (e.g., phenyl in 6e) increase steric hindrance, slightly upfield shifting ³¹P NMR signals compared to smaller alkyl groups (e.g., methyl in 6c) .

- Biological activity correlates with structural extensions; e.g., N-n-hexylaminomethyl derivatives (IC₅₀ = 16.9 μM) show enhanced urease inhibition over simpler analogs .

Reactivity: Hydrolysis and Esterification

Phosphinic esters hydrolyze under acidic or microwave (MW)-assisted conditions. This compound’s ester derivatives are expected to follow pseudo-first-order kinetics, similar to cyclic phosphinates (Table 2) :

Key Observations :

Coordination Chemistry: Phosphinic vs. Phosphonic Acids

Phosphinic acids differ from phosphonic acids (Figure 2), influencing their metal-binding behavior:

Key Observations :

- Phosphinic acids’ monodentate/bidentate coordination limits their use in metal-organic frameworks (MOFs) compared to tridentate phosphonic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.